Product packaging for dibenzo[c,e]oxepin-5(7H)-one(Cat. No.:CAS No. 4445-34-5)

dibenzo[c,e]oxepin-5(7H)-one

Cat. No.: B1335364
CAS No.: 4445-34-5
M. Wt: 210.23 g/mol
InChI Key: UYCIYTZGOBZBME-UHFFFAOYSA-N
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Description

Dibenzo[c,e]oxepin-5(7H)-one (CAS 4445-34-5) is a privileged tricyclic scaffold based on a seven-membered lactone (oxepinone) ring. This compound serves as a key synthetic intermediate and a core structure in organic chemistry and drug discovery research. Its main applications and research value are multifaceted. In synthetic chemistry, it is a high-value target accessible through innovative methodologies such as chemoselective benzylic C(sp3)–H activation using a copper catalyst, providing an efficient route to this seven-membered ring system over the more common six-membered analogues . It can also be synthesized via a biocatalytic, self-sufficient intramolecular Tishchenko-type reaction from dialdehydes, as well as through platinum-on-carbon-catalyzed oxidative lactonization of diols . In the realm of pharmaceutical and biological research, the dibenzo[c,e]oxepinone motif is a structure of significant interest due to its presence in natural products and bioactive molecules. This scaffold is known to exhibit a range of promising pharmacological activities, including antitumor, cytotoxic, and antimicrotubule properties, making it a valuable template for the development of new therapeutic agents . The compound should be stored sealed in a dry environment, ideally at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O2 B1335364 dibenzo[c,e]oxepin-5(7H)-one CAS No. 4445-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-benzo[d][2]benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-16-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCIYTZGOBZBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404889
Record name dibenzo[c,e]oxepin-5(7H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4445-34-5
Record name Dibenz[c,e]oxepin-5(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4445-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dibenzo[c,e]oxepin-5(7H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dibenzo C,e Oxepin 5 7h One and Analogous Structures

Transition-Metal-Catalyzed Synthesis Protocols

Among the various synthetic strategies, protocols catalyzed by transition metals such as rhodium and nickel have proven to be particularly effective. These methods often involve the strategic activation of otherwise inert C-H bonds or the catalytic editing of molecular skeletons to achieve the desired dibenzooxepinone framework and its derivatives. nih.govnih.gov

Rhodium catalysis has been instrumental in developing novel pathways to dibenzo[c,e]oxepin-5(7H)-ones through reactions that forge key carbon-carbon and carbon-oxygen bonds via C-H activation. nih.gov

A notable advancement in the synthesis of dibenzo[c,e]oxepin-5(7H)-ones involves a rhodium(III)-catalyzed cross-coupling reaction between benzyl (B1604629) thioethers and aryl carboxylic acids. nih.gov This one-step process is remarkably efficient, proceeding through the cleavage of four bonds (C-H, C-S, O-H) and the formation of two new bonds (C-C, C-O). The reaction utilizes two distinct directing groups—the thioether on the benzyl component and the carboxylic acid on the aryl component—to control the double C-H activation, enhancing the selectivity of the cross-oxidative coupling. nih.gov

The reaction is typically carried out using a rhodium catalyst, such as [RhCp*Cl2]2, in the presence of a copper oxidant, like Cu(OAc)2, and an additive, often AgSbF6. The general scheme for this transformation allows for the synthesis of a diverse range of substituted dibenzo[c,e]oxepin-5(7H)-ones. nih.gov

Table 1: Rhodium-Catalyzed Synthesis of Dibenzo[c,e]oxepin-5(7H)-ones

Entry Benzyl Thioether Substituent (R¹) Carboxylic Acid Substituent (R²) Product Yield (%)
1 H H 85
2 4-Me H 81
3 4-OMe H 75
4 4-F H 88
5 H 4-Me 82
6 H 4-tBu 78
7 H 4-CF₃ 65

Yields are based on the study by Wang et al. (2015). Conditions: Benzyl thioether (0.2 mmol), carboxylic acid (0.3 mmol), [RhCpCl2]2 (2.5 mol %), AgSbF6 (20 mol %), Cu(OAc)2 (1.0 equiv), in DCE (1.0 mL) at 100 °C for 24 h.* nih.gov

The success of the double C-H activation strategy hinges on the chemo- and regioselectivity imparted by the directing groups. nih.gov The thioether group directs the first C-H activation (ortho-metalation) on one aromatic ring, while the carboxylate group directs the second C-H activation on the other. This dual-directing group strategy is a powerful method for achieving high selectivity in cross-oxidative couplings. It ensures that the C-C and C-O bond formations occur at the desired positions to construct the central seven-membered lactone ring. This approach represents a significant example of enhancing selectivity in complex transformations by leveraging multiple directing groups. nih.gov

Nickel catalysis provides alternative and powerful strategies not only for the synthesis of dibenzooxepine structures but also for their subsequent conversion into other valuable molecular frameworks. nih.govnih.gov

A novel application of nickel catalysis is the skeletal editing of dibenzo[c,e]oxepin-5(7H)-ones to produce fluorenes. nih.gov This transformation proceeds via a nickel- or palladium-catalyzed decarboxylation and intramolecular cross-coupling. The reaction is initiated by the oxidative addition of the nickel catalyst to the benzylic C(sp³)–O bond of the lactone. This is followed by decarboxylation (loss of CO₂) and subsequent reductive elimination to form the fluorene (B118485) core. nih.gov

A key advantage of this method is that it does not require inductively electron-withdrawing ortho substituents on the aryl carboxylate moiety or the use of metal additives, which were often necessary in previous decarboxylative couplings. nih.gov The choice of ligand is crucial for the reaction's success, with dcypf (1,1'-bis(dicyclohexylphosphino)ferrocene) being identified as optimal when using Ni(cod)₂ as the nickel source. nih.gov

Table 2: Nickel-Catalyzed Decarboxylative Conversion to Fluorenes

Entry Dibenzo[c,e]oxepin-5(7H)-one Substituent Catalyst/Ligand Product (Fluorene) Yield (%)
1 H Ni(cod)₂ / dcypf 91
2 H Ni(cod)₂ / dppf 61
3 2-Me Ni(cod)₂ / dcypf 85
4 3-OMe Ni(cod)₂ / dcypf 78

Yields are based on the study by Wang et al. (2023). Conditions: Substrate (0.1 mmol), Ni(cod)₂ (10 mol %), ligand (12 mol %), in toluene (B28343) at 110 °C. nih.gov

While distinct from the [c,e] isomer, the synthesis of analogous dibenzo[b,e]oxepine scaffolds highlights the versatility of nickel catalysis in constructing seven-membered oxygen-containing rings. A nickel-catalyzed divergent reductive-Heck reaction has been developed for 1-bromo-2-((2-(alkynyl)phenoxy)methyl)benzene derivatives. nih.gov This method provides regio- and stereoselective access to functionalized dibenzo[b,e]oxepines in high yields. The reaction's outcome can be controlled by the choice of reducing agents and solvent systems. This scalable protocol demonstrates a wide substrate scope, tolerating both aryl and aliphatic alkynes and various functional groups. nih.gov The mechanism involves a syn-addition of nickel to the alkyne's triple bond, leading to the regioselective formation of the dibenzo[b,e]oxepine products. nih.gov

Copper-Catalyzed Oxidation and Annulation Pathways

Copper catalysis has emerged as a powerful tool for the synthesis of this compound, primarily through intramolecular C-H functionalization. This approach offers an efficient route from readily available 2'-alkyl-[1,1'-biphenyl]-2-carboxylic acids.

An expedient synthesis of this compound involves a highly chemoselective benzylic C(sp³)–H activation of 2'-alkyl-[1,1'-biphenyl]-2-carboxylic acid precursors. escholarship.org This intramolecular cyclization is effectively promoted by an inexpensive metallic copper catalyst in the presence of an oxidant. escholarship.org

One common oxidant employed for this transformation is di-tert-butyl peroxide (DTBP). escholarship.org The reaction proceeds through the generation of a tert-butoxyl radical from DTBP, which then abstracts a hydrogen atom from the benzylic position of the biphenyl (B1667301) substrate. This generates a benzylic radical, which is subsequently trapped intramolecularly by the carboxylic acid group, leading to the formation of the seven-membered lactone ring after oxidation. This method successfully suppresses the formation of the alternative six-membered lactone that could result from C(sp²)–H activation. escholarship.org

Recognizing the hazards associated with stoichiometric use of peroxides, a more sustainable approach has been developed utilizing gaseous oxygen as the terminal oxidant. escholarship.orgnih.gov This method often involves a dual catalytic system. For instance, 2,2'-dimethyl-1,1'-biphenyl can be converted to the desired lactone through a four-fold benzylic C-H bond cleavage, with the yield significantly improving when the reaction is purged with O₂. escholarship.org This strategy highlights a greener alternative by replacing organic peroxides with molecular oxygen. escholarship.org

Table 1: Copper-Catalyzed Benzylic C(sp³)-H Activation for this compound Synthesis

Precursor Catalyst Oxidant Key Feature Yield (%)
2'-Alkyl-[1,1'-biphenyl]-2-carboxylic acid Copper Powder DTBP High chemoselectivity for C(sp³)-H activation 55-68%
2,2'-Dimethyl-1,1'-biphenyl Copper Powder Gaseous O₂ 4-fold C-H cleavage 65%

To further enhance sustainability and mildness of the reaction conditions, a dual catalytic system combining metallic copper with a photosensitizer has been developed. escholarship.org This photocatalytic thermal approach allows for the replacement of hazardous di-tert-butyl peroxide with molecular oxygen as the oxidant. escholarship.org

In this system, a photosensitizer like rose bengal is used in conjunction with the copper catalyst. escholarship.org Upon irradiation with visible light, the excited photosensitizer can facilitate the electron transfer processes required for the activation of molecular oxygen and the subsequent C-H bond cleavage. This method represents a significant advancement, coupling the affordability of copper with the environmental benefits of photocatalysis and using O₂ as the terminal oxidant. escholarship.org

A key advantage of using metallic copper powder as the catalyst is its recyclability and reusability. escholarship.org The heterogeneous nature of the catalyst allows for its recovery from the reaction mixture through simple filtration. The recovered copper can then be reused in subsequent reaction cycles without a significant loss of catalytic activity.

Furthermore, research has demonstrated that the reaction can be effectively carried out in a copper vessel without the need for adding any external catalyst. escholarship.org The vessel walls themselves act as the catalyst, showcasing a highly practical and scalable application of this methodology. This inherent reusability and the ability to use a copper bottle as the catalytic reactor enhance the economic and environmental viability of the synthesis. escholarship.org

Metal-Free and Biocatalytic Synthetic Routes

Moving away from transition metals, metal-free synthetic strategies offer advantages in terms of cost, toxicity, and purification. Base-mediated reactions provide a powerful alternative for constructing the dibenzoxepinone framework.

An efficient, transition-metal-free synthesis of benzoxepine (B8326511) derivatives has been developed through a base-mediated decarboxylative annulation process. This methodology involves the reaction of ynones with methyl 2-(2-bromophenyl)acetates. The reaction proceeds under the influence of a base, initiating a cascade of reactions.

The proposed mechanism involves a tandem [2 + 4] annulation, followed by a ring-opening decarboxylative reaction and a final intramolecular nucleophilic aromatic substitution. This one-pot process allows for the construction of the benzoxepine core with a broad substrate scope and high regioselectivity, yielding the products in moderate to excellent yields. The successful isolation and characterization of key intermediates have provided strong support for the proposed reaction pathway.

Table 2: Base-Mediated Decarboxylative Annulation for Benzoxepine Synthesis

Reactant 1 Reactant 2 Conditions Key Steps Outcome
Ynone Methyl 2-(2-bromophenyl)acetate Base-mediated, Metal-free Tandem [2+4] annulation, decarboxylation, SNAr Moderate to excellent yields of benzoxepines

Regioselective Biocatalytic Self-Sufficient Tishchenko-Type Reactions

A novel approach to synthesizing substituted dibenzo[c,e]oxepin-5(7H)-ones involves a self-sufficient, nicotinamide-dependent intramolecular bio-Tishchenko-type reaction. rsc.orgrsc.org This method is catalyzed by alcohol dehydrogenases and operates through a formal intramolecular hydride transfer on dialdehyde (B1249045) substrates to yield lactones. rsc.orgrsc.org The process is considered redox-neutral, proceeding under mild conditions in an aqueous environment. rsc.org

The reaction mechanism involves an initial reduction of one aldehyde group to an alcohol, which then combines with the second aldehyde to form a hemiacetal intermediate. This intermediate is subsequently oxidized to furnish the final lactone product. rsc.org A key finding of this research is the ability to control regioselectivity in the cyclization of asymmetrically substituted [1,1′-biphenyl]-2,2′-dicarbaldehyde substrates. The electronic properties of the substituents on the biphenyl backbone dictate the direction of the reaction. Electron-withdrawing groups tend to favor the oxidation of the adjacent aldehyde, while electron-donating groups promote its reduction. rsc.org This biocatalytic method provides a valuable route for preparing these seven-membered lactones, which are core structures in various bioactive molecules. rsc.orgnih.gov

Substrate (Dialdehyde)CatalystProduct (Lactone)Regioselectivity
[1,1′-Biphenyl]-2,2′-dicarbaldehydeAlcohol DehydrogenaseThis compoundN/A
4-Nitro-[1,1′-biphenyl]-2,2′-dicarbaldehydeAlcohol Dehydrogenase2-Nitro-dibenzo[c,e]oxepin-5(7H)-oneHigh
4-Methoxy-[1,1′-biphenyl]-2,2′-dicarbaldehydeAlcohol Dehydrogenase3-Methoxy-dibenzo[c,e]oxepin-5(7H)-oneHigh

Ring-Closing and Intramolecular Annulation Strategies

Ring-Closing Enyne Metathesis (RCEYM) for Spiro-Oxacyclic Systems

Ring-closing enyne metathesis (RCEYM) is a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium carbene complexes that transforms acyclic enynes into cyclic 1,3-dienes. uwindsor.caorganic-chemistry.org This methodology has proven effective in the synthesis of a wide variety of heterocyclic systems. nih.govrsc.org In the context of oxacyclic structures, RCEYM has been applied to the synthesis of spiro-ethereal products. For instance, O-alkenylated propargyl derivatives can undergo RCEYM using a Grubbs II catalyst to furnish spiro-oxacyclic systems in good yields. researchgate.net The mechanism of RCEYM generally proceeds via an "ene-then-yne pathway," where the ruthenium carbene catalyst first engages with the olefin moiety of the substrate. uwindsor.ca Subsequent intramolecular reaction with the alkyne leads to the formation of a vinyl carbene, which ultimately yields the cyclic diene product and regenerates the active catalyst. uwindsor.ca The choice of catalyst and reaction conditions, such as the presence or absence of ethene, can significantly influence the reaction's efficiency and selectivity. beilstein-journals.org

Tandem [2+4] Annulation and Intramolecular Nucleophilic Aromatic Substitution

Tandem, or cascade, reactions that combine multiple bond-forming events in a single operation offer an efficient route to complex molecular architectures. Strategies involving intramolecular nucleophilic aromatic substitution (SNAr) are particularly useful for constructing heterocyclic frameworks. researchgate.netresearchgate.net In this approach, a molecule is designed with a nucleophile and an activated aromatic ring positioned for intramolecular cyclization. The SNAr reaction is characterized by the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. nih.govnih.gov While a direct tandem [2+4] annulation followed by intramolecular SNAr for the synthesis of this compound is not explicitly detailed, the principles are applied in the synthesis of related fused-ring systems. For example, tandem sequences involving Michael addition followed by an SNAr cyclization are used to create substituted quinolinones. researchgate.net Similarly, intramolecular SNAr is a key step in efficient syntheses of the related dibenz[b,f]oxepin (B1201610) framework. researchgate.net

Spirocyclization Routes (e.g., [5+2] Spirobenzo[b]oxepine-cyclopropanes)

An innovative [5+2] spirocyclization strategy provides access to functionalized spirobenzo[b]oxepine-cyclopropanes with high diastereoselectivity. rsc.org This domino reaction utilizes ortho-hydroxyacetophenones as 1,5-binucleophiles, which react with highly reactive cyclopropenes generated in situ from 2-aroyl-1-chlorocyclopropanecarboxylates. rsc.orgresearchgate.net The reaction is triggered by a base, such as cesium carbonate (Cs₂CO₃), and proceeds through a sequence of bond formations. The initial step is a regioselective oxa-Michael addition of the phenolic hydroxyl group to the cyclopropene. This is followed by an intramolecular aldol (B89426) reaction under heating, which forms a new C-C bond and completes the construction of the benzo[b]oxepine ring system. rsc.org This method efficiently creates both a C-O and a C-C bond in a single, well-controlled process. rsc.org

Intramolecular Biaryl Coupling Reactions for Dibenzo[c,e]oxepin-5-one Formation

The this compound core structure can be synthesized efficiently through a rhodium(III)-catalyzed intramolecular biaryl coupling reaction. nih.gov This method involves the cross-coupling of benzyl thioethers with aryl carboxylic acids. The reaction proceeds via a double C-H activation controlled by two distinct directing groups, representing a notable example of selectivity in cross-oxidative coupling. nih.gov In this one-step process, four bonds (C-H, C-S, O-H) are cleaved, and two new bonds (C-C, C-O) are formed, leading directly to the desired tricyclic lactone structure. nih.gov This strategy highlights the power of modern transition-metal catalysis to construct complex and valuable molecular frameworks from readily available starting materials. nih.gov

Polymerization Chemistry Involving Dibenzo[c,e]oxepin-5(7H)-thione (DOT)

The thionolactone analog, dibenzo[c,e]oxepin-5(7H)-thione (DOT), has been identified as a monomer for cationic ring-opening polymerization (CROP). chemrxiv.orgresearchgate.net This polymerization proceeds under ambient conditions, without requiring an inert atmosphere or dry solvents, to produce polythioesters. chemrxiv.orgsurrey.ac.uk The reaction involves an S-O isomerization and yields polymers with near-quantitative conversions. researchgate.net A key feature of this system is the ability to produce polythioesters with tunable molar masses, ranging from 1.3 to 50 kg/mol , with dispersities (Đ) between 1.5 and 2.0. chemrxiv.orgsurrey.ac.uk

The resulting polythioesters exhibit interesting degradation properties. They can be depolymerized back to a small molecule, the thiolactone dibenzo[c,e]thiepine-5(7H)-one (DTO), either thermally or through the action of a substoichiometric amount of a thiolate nucleophile. surrey.ac.uksurrey.ac.uk The thermal stability of the polymer is significantly influenced by the choice of initiator used for the CROP. For instance, a polymer initiated with boron trifluoride showed only 6% decomposition when heated to 140 °C, whereas a polymer initiated with methyl triflate underwent 35% degradation to DTO under the same conditions. surrey.ac.uksurrey.ac.uk This tunable stability and potential for chemical recycling positions these materials as candidates for developing a more circular polymer economy. chemrxiv.orgsurrey.ac.uk

InitiatorMolar Mass ( kg/mol )Dispersity (Đ)Polymer Stability (at 140 °C)Depolymerization Product
Boron trifluorideTunable (1.3-50)1.5-2.0High (6% decomposition)Dibenzo[c,e]thiepine-5(7H)-one (DTO)
Methyl triflateTunable (1.3-50)1.5-2.0Lower (35% degradation)Dibenzo[c,e]thiepine-5(7H)-one (DTO)

Thiocarbonyl Addition-Ring Opening (TARO) Polymerization

Thiocarbonyl Addition-Ring Opening (TARO) polymerization is a radical process that enables the incorporation of thioester functionalities into the backbones of vinyl polymers. researchgate.netrsc.org This method utilizes thionolactones, such as dibenzo[c,e]oxepane-5-thione (DOT), which is the thionated analog of this compound. The TARO mechanism involves a radical addition to the carbon-sulfur double bond of the thionolactone, followed by a β-scission fragmentation that opens the ring. researchgate.net

This approach has been successfully applied to the copolymerization of DOT with a variety of vinyl monomers, including acrylates, acrylonitrile, and N,N-dimethylacrylamide. rsc.org The resulting copolymers contain a controllable quantity of thioester groups within their backbone, which can be selectively cleaved. rsc.org Research has demonstrated that TARO polymerization is compatible with reversible addition-fragmentation chain-transfer (RAFT) polymerization, offering a pathway to advanced degradable polymers with controlled architectures. rsc.org The thionolactone DOT has shown high reactivity with several vinyl monomers and stability in various solvents, making it a versatile monomer for TARO polymerization. nih.gov

Cationic Ring-Opening Polymerization (CROP) of Dibenzo[c,e]oxepin-5(7H)-thione Homopolymers

Recent studies have shown that dibenzo[c,e]oxepine-5(7H)-thione (DOT) can undergo cationic ring-opening polymerization (CROP) under ambient conditions, eliminating the need for an inert atmosphere or dry solvents. chemrxiv.orgsurrey.ac.uk This polymerization proceeds via an S–O isomerization and yields polythioesters with near-quantitative conversions. chemrxiv.orgresearchgate.net

The CROP of DOT allows for the synthesis of polythioesters with tunable molar masses, ranging from 1.3 to 50 kg/mol , and dispersities between 1.5 and 2.0. chemrxiv.orgresearchgate.net A key feature of this method is that it produces end-capped polymers, in contrast to the thiol end groups typically formed in anionic ring-opening polymerization. chemrxiv.orgsurrey.ac.uk The choice of initiator in the CROP process has a significant impact on the thermal stability of the resulting polymer. For instance, a polymer initiated with boron trifluoride exhibited only 6% decomposition when heated to 140°C, whereas a polymer of comparable mass initiated with methyl triflate showed 35% degradation under the same conditions. chemrxiv.orgsurrey.ac.uk The resulting polythioesters can be degraded through various methods, including exposure to an excess of amine, substoichiometric amounts of thiolate, or heat. chemrxiv.orgsurrey.ac.uk Thermal degradation or degradation with thiolate produces the thiolactone dibenzo[c,e]thiepine-5(7H)-one (DTO). chemrxiv.org

InitiatorMolar Mass ( kg/mol )Dispersity (Đ)Thermal Decomposition (140°C)
Boron TrifluorideTunable (1.3-50)1.5 - 2.06%
Methyl TriflateTunable (1.3-50)1.5 - 2.035%

Atom-Transfer Radical Ring-Opening Copolymerization (ATRP) of Thionolactones

Atom-transfer radical polymerization (ATRP) has been utilized for the thiocarbonyl addition-ring-opening (TARO) copolymerization of dibenzo[c,e]oxepane-5(7H)-thione (DOT) with various acrylate (B77674) comonomers. acs.orgchemrxiv.org This method provides a route to copolymers with tailored architectures and selective degradability. researchgate.netacs.org The polymerization is typically catalyzed by a copper(I) bromide (Cu(I)Br) complex with a strongly complexing ligand such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN). chemrxiv.orgacs.org

This ATRP approach has successfully produced copolymers with low dispersities, typically in the range of 1.10 to 1.26. researchgate.netchemrxiv.org However, a notable side reaction is the Cu(I)-catalyzed dethionation of DOT to its corresponding oxolactone analog, which can limit the incorporation of DOT into the copolymer. chemrxiv.org This side reaction is thought to be caused by adventitious water and can be minimized by employing anhydrous polymerization conditions, which allows for a higher incorporation of thioester content (up to 32 mol %). acs.org This technique has also been extended to create water-soluble molecular brushes by grafting copolymers of poly(ethylene glycol) methyl ether acrylate and DOT from a multi-ATRP initiator. acs.orgchemrxiv.org The thioester groups in these brush polymers are located near the junctions, allowing for rapid cleavage of the arms from the core. acs.orgchemrxiv.org

Polymerization SystemComonomersDispersity (Đ)Key Findings
ATRPDOT and acrylates (e.g., PEGA, methyl acrylate)1.10 – 1.26Cu(I)-catalyzed dethionation of DOT is a side reaction. Anhydrous conditions increase DOT incorporation.
ATRPPEGA-DOT from multi-ATRP initiatorLowSynthesis of degradable water-soluble molecular brushes.

Radical Ring-Opening Copolymerization for Degradable Polymer Architectures

Radical ring-opening polymerization (rROP) of cyclic monomers like dibenzo[c,e]oxepane-5-thione (DOT) is a versatile strategy for introducing cleavable thioester linkages into the backbone of vinyl polymers, thereby imparting degradability. nih.govacs.org This "cleavable comonomer" approach has been explored using both free-radical polymerization and reversible deactivation radical polymerization (RDRP) techniques. nih.gov

The copolymerization of DOT with monomers such as isoprene (B109036) has been successfully demonstrated, leading to the synthesis of degradable polyisoprene. nih.gov In this specific copolymerization, the reactivity ratios were determined to be r_DOT = 4.29 and r_I = 0.14, indicating a preferential incorporation of the DOT monomer. nih.gov This method allows for the creation of copolymers with adjustable molecular weights and varying DOT content (ranging from 2.7 to 9.7 mol%). nih.gov The resulting copolymers have been shown to degrade under basic conditions. nih.gov Furthermore, this approach has been applied to the development of functional materials, such as degradable pressure-sensitive adhesives and polymer prodrug nanoparticles. nih.govresearchgate.net For instance, nanoparticles formulated from these degradable copolymers have shown the ability to degrade under physiological conditions in the presence of cysteine or glutathione. nih.gov

Polymerization MethodComonomersDOT Content (mol%)Application
Free-radical/RDRPIsoprene2.7 - 9.7Degradable polyisoprene, prodrug nanoparticles
Radical Copolymerizationn-butyl acrylate, 4-acryloyloxy benzophenone0.25Degradable pressure-sensitive adhesives

Mechanistic Investigations of Dibenzo C,e Oxepin 5 7h One Syntheses and Chemical Transformations

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, geometry, and reaction mechanisms related to dibenzoxepinones. rsc.orgrsc.org DFT calculations are frequently employed to validate experimentally proposed reaction mechanisms for the synthesis of these complex molecules. researchgate.net In the study of dibenzoxepinone derivatives, DFT calculations at the B3LYP/6-31+G(d,p) basis set have been used to analyze the geometrical structure and vibrational modes, which helps in identifying the most stable conformation of a lead compound. rsc.org

Table 1: Applications of DFT in Dibenzoxepinone Research
Computational MethodApplicationKey FindingsReference
DFTValidation of Experimental MechanismsConfirms proposed synthetic pathways for dibenzo[c,e]oxepin-5(7H)-ones. researchgate.net
DFT (B3LYP/6-31+G(d,p))Structural AnalysisIdentifies the most stable molecular conformations and analyzes vibrational modes. rsc.org
DFTReaction Mechanism StudyElucidates free energy profiles and identifies rate-determining steps in Rh-catalyzed reactions. researchgate.netdntb.gov.ua
Time-Dependent DFT (TD-DFT)Electronic TransitionsInvestigates electronic transitions within the UV-Vis spectrum. rsc.org

Probing Reaction Mechanisms through Experimental and Computational Approaches

The elucidation of reaction mechanisms for the synthesis of dibenzo[c,e]oxepin-5(7H)-one relies on a synergistic combination of experimental and computational methods. researchgate.net A notable example is the rhodium(III)-catalyzed synthesis, where the proposed mechanism is supported by DFT calculations. nih.govresearchgate.net Experimental evidence, such as the successful isolation and characterization of key intermediates through single-crystal X-ray crystallography, provides tangible support for the proposed mechanistic pathways. researchgate.net

In related rhodium-catalyzed syntheses of benzoxepines, kinetic isotope effect studies have been conducted to pinpoint the rate-limiting step of the reaction. organic-chemistry.org These experiments demonstrated that C-H bond cleavage is the rate-determining step, a finding that aligns with mechanistic proposals involving initial C-H activation. organic-chemistry.org The combination of these approaches provides a comprehensive understanding of the reaction landscape, from the initial reactant coordination to the final product formation.

Detailed Studies on C-H Activation and Bond Cleavage/Formation Processes

This rhodium-catalyzed C-H functionalization represents a powerful strategy for building complex molecular architectures. organic-chemistry.org The succession of C-H activation followed by other bond-forming events under the control of a single catalyst highlights the efficiency of this methodology in modern organic synthesis. rsc.org

Role of Directing Groups in Enhancing Selectivity of C-H Activation

Directing groups are fundamental to achieving selectivity in C-H activation reactions. In the rhodium-catalyzed synthesis of dibenzo[c,e]oxepin-5(7H)-ones, two distinct directing groups, originating from the benzyl (B1604629) thioether and the aryl carboxylic acid starting materials, are utilized simultaneously. nih.gov This dual-directing group strategy is pivotal for enhancing the selectivity of the double C-H activation process. nih.gov The precise control exerted by these groups ensures that the C-H bonds at the correct positions are activated, leading to the desired cross-oxidative coupling product. nih.gov This method represents a significant advance, being one of the first examples of using two different directing groups to control selectivity in such a transformation. nih.gov

Analysis of Intermediate Species and Transition State Stabilization

Understanding the intermediates and transition states is key to deciphering any reaction mechanism. In the synthesis of related dibenzoxepinone structures, various intermediate species have been proposed and, in some cases, characterized. For instance, an intramolecular Friedel–Crafts acylation mechanism for the synthesis of a dibenzoxepinone derivative proceeds through a proposed acylium ion intermediate. rsc.orgrsc.org In another synthesis of a dibenzo[b,f]oxepine, the mechanism involves a carbocation intermediate that evolves through a specific transition state. semanticscholar.org

Redox-Neutral Reaction Mechanisms in Biocatalytic Systems

Based on the available search results, there is currently no specific information regarding redox-neutral reaction mechanisms or the use of biocatalytic systems for the synthesis of this compound. Research in this area appears to be focused on transition-metal catalysis.

Investigation of Side Reactions and Catalyst Deactivation Pathways

The investigation of side reactions is crucial for optimizing synthetic protocols. In a related system, the cationic ring-opening polymerization (CROP) of dibenzo[c,e]oxepine-5(7H)-thione (DOT), a thionolactone analogue, provides insight into potential degradation pathways. chemrxiv.org The resulting polythioesters can be degraded under thermal conditions or by using nucleophiles like amines or thiolates. chemrxiv.org This degradation is a significant side reaction that leads to the formation of a rearranged thiolactone, dibenzo[c,e]thiepine-5(7H)-one. chemrxiv.org

Interestingly, the stability of the polymer and its propensity to undergo this degradation was found to be highly dependent on the initiator used for the polymerization. chemrxiv.org For example, a polymer initiated with boron trifluoride showed only 6% decomposition when heated to 140°C, whereas a polymer initiated with methyl triflate underwent 35% degradation under the same conditions. chemrxiv.org This demonstrates that the choice of catalyst or initiator can significantly influence the pathways of side reactions. In the broader context of rhodium-catalyzed C-H functionalization, catalyst deactivation can occur with certain substrates, such as naphthoquinones, although specific deactivation pathways for the synthesis of this compound have not been detailed. rsc.org

Table 2: Influence of Initiator on Thermal Degradation of Polythioester from DOT Analogue
InitiatorReaction ConditionsDegradation (%)Reference
Boron trifluoride140°C, overnight, no solvent6% chemrxiv.org
Methyl triflate140°C, overnight, no solvent35% chemrxiv.org

Derivatization and Structural Modification of the Dibenzo C,e Oxepin 5 7h One Core

Synthesis of Substituted Dibenzo[c,e]oxepin-5(7H)-ones

A significant advancement in the synthesis of substituted dibenzo[c,e]oxepin-5(7H)-ones involves a rhodium(III)-catalyzed cross-coupling reaction. nih.gov This method efficiently constructs the dibenzo[c,e]oxepin-5(7H)-one core in a single step from benzyl (B1604629) thioethers and aryl carboxylic acids. nih.gov The reaction proceeds via a double C-H activation, where two different directing groups control the selectivity of the bond formations. nih.gov This process is notable for its efficiency, involving the cleavage of four bonds (C-H, C-S, O-H) and the formation of two new bonds (C-C, C-O). nih.gov The methodology demonstrates a broad substrate scope, allowing for the incorporation of various substituents on the aromatic rings. This strategic use of dual directing groups represents a powerful tool for enhancing selectivity in double C-H activation reactions. nih.gov

The reaction accommodates a range of functional groups on both the benzyl thioether and the carboxylic acid components. For instance, electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., fluoro, chloro, bromo, trifluoromethyl) are well-tolerated on the aromatic rings of the starting materials, leading to the corresponding substituted dibenzo[c,e]oxepin-5(7H)-ones in moderate to good yields.

Substituent on Benzyl Thioether (R¹)Substituent on Carboxylic Acid (R²)ProductYield (%)
HHThis compound81
4-MeH2-Methylthis compound75
4-OMeH2-Methoxythis compound68
4-FH2-Fluorothis compound72
H4-OMe9-Methoxythis compound77
H4-CF₃9-(Trifluoromethyl)this compound65
H3,5-di-Me8,10-Dimethylthis compound70

Preparation of Thionolactone Analogs: Dibenzo[c,e]oxepin-5(7H)-thione

The carbonyl group of this compound can be converted to a thiocarbonyl group to form the corresponding thionolactone analog, dibenzo[c,e]oxepin-5(7H)-thione. This transformation is typically achieved using thionating reagents such as Lawesson's reagent. The resulting thionolactone is a monomer that can undergo further reactions, most notably ring-opening polymerization.

Dibenzo[c,e]oxepin-5(7H)-thione has been shown to undergo cationic ring-opening polymerization (CROP) under ambient conditions. chemrxiv.org This polymerization process, which can be initiated by agents like boron trifluoride or methyl triflate, involves an S–O isomerization and results in the formation of polythioesters. chemrxiv.org These polymers are of interest due to their potential for depolymerization, which offers a pathway toward a circular polymer economy. chemrxiv.org

Interestingly, the degradation of these polythioesters, either thermally or through initiation by nucleophiles like thiolates, can lead to the formation of a rearranged thiolactone, dibenzo[c,e]thiepine-5(7H)-one. chemrxiv.org The thermal stability of the polymer and its propensity to degrade back to a monomeric form are influenced by the choice of initiator used during polymerization. chemrxiv.org

Generation of Diverse Dibenzo[b,e]oxepinone Derivatives

The synthesis of the isomeric dibenzo[b,e]oxepinone scaffold is typically achieved through independent synthetic routes rather than by direct conversion from this compound. One effective method involves the direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids. researchgate.net This reaction can be promoted by a cooperative system of iron(II) chloride and dichloromethyl methyl ether, providing a route to various substituted dibenzo[b,e]oxepin-11(6H)-ones with high regioselectivity and in good to excellent yields. researchgate.net The development of transition metal-catalyzed reactions, such as nickel-catalyzed reductive-Heck reactions, has also provided access to the dibenzo[b,e]oxepine scaffold under mild conditions. researchgate.net

Synthesis of Dibenzo[b,f]oxepine Scaffolds and their Derivatives

The dibenzo[b,f]oxepine framework is a common structural motif in medicinally relevant compounds and has been the target of numerous synthetic efforts. mdpi.comsemanticscholar.org While direct conversion from this compound is not a commonly reported route, several other powerful methods exist for the construction of this scaffold.

Key synthetic strategies include:

Intramolecular McMurry Reaction : This approach utilizes diaryl ethers containing two aldehyde groups, which are coupled reductively using reagents like TiCl₄/Zn to form the central double bond of the dibenzo[b,f]oxepine system. nih.gov

Ullmann Coupling and Ring-Closing Metathesis : A two-step protocol involving an initial Ullmann-type coupling to form a diaryl ether, followed by a ring-closing metathesis reaction, can efficiently generate the dibenzo[b,f]oxepine core. nih.govresearchgate.net

One-Pot Syntheses : Efficient cascade reactions have been developed for the one-pot synthesis of substituted dibenzo[b,f]oxepines from readily available starting materials like 2-halogenobenzaldehydes and 2-(2-hydroxyphenyl)acetonitrile derivatives. nih.gov These reactions often proceed through a sequence of nucleophilic aromatic substitution and Knoevenagel or aldol (B89426) condensation steps. nih.gov

Intramolecular Mizoroki-Heck Reaction : The palladium-catalyzed intramolecular coupling of diaryl ethers containing a bromoolefin can be used to close the seven-membered ring and form the dibenzo[b,f]oxepine structure. nih.gov

Spectroscopic and Structural Characterization of Dibenzo C,e Oxepin 5 7h One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the detailed molecular structure of dibenzo[c,e]oxepin-5(7H)-one systems in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by advanced 2D techniques, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of the parent this compound provides a distinct fingerprint for its structure. The spectrum is characterized by signals in the aromatic region, typically between 7.20 and 8.10 ppm, and a key singlet for the benzylic methylene (B1212753) protons (H-7).

In a typical analysis, the proton ortho to the ester oxygen (H-4) is often the most deshielded aromatic proton due to the anisotropic effect of the carbonyl group, appearing as a doublet of doublets around 8.05 ppm. The other aromatic protons appear as a series of multiplets. The benzylic protons at the C-7 position are diastereotopic and typically appear as a singlet at approximately 5.25 ppm in the parent molecule. The integration of this signal corresponds to two protons, confirming the CH₂ group of the oxepine ring.

For substituted derivatives, the chemical shifts of the aromatic and methylene protons can vary significantly, providing valuable information about the electronic environment within the molecule.

Table 1: ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
H-48.05dd7.8, 1.2
H-17.84d7.7
H-87.62d7.6
H-37.56td7.5, 1.3
H-27.45td7.6, 1.2
H-97.40t7.5
H-107.35td7.5, 1.1
H-117.28d7.6
H-75.25s

Note: Data is based on characterization from synthetic studies. Solvent: CDCl₃.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon framework of the molecule. The spectrum for this compound shows 14 distinct carbon signals, as expected from its structure.

The most downfield signal corresponds to the carbonyl carbon (C-5) of the lactone, typically appearing near 170.0 ppm. The quaternary carbons involved in the biphenyl (B1667301) linkage and the ether linkage (C-4a, C-7a, C-11a, C-11b) resonate in the 130-140 ppm range. The eight aromatic CH carbons are observed between 120 and 132 ppm. The benzylic methylene carbon (C-7) gives a characteristic signal in the aliphatic region, usually around 68.0 ppm.

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-5169.9
C-11b139.8
C-7a137.2
C-4a133.2
C-11a131.6
C-3131.2
C-9130.4
C-1129.5
C-8128.8
C-10128.1
C-4124.7
C-2122.9
C-11121.5
C-767.9

Note: Data is based on characterization from synthetic studies. Solvent: CDCl₃.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR)

While 1D NMR is often sufficient for the parent compound, the structural confirmation of more complex or substituted derivatives benefits from advanced 2D NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.

COSY spectra are used to identify proton-proton coupling networks within the individual aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

For fluorine-containing analogues, ¹⁹F NMR spectroscopy is a crucial tool. It provides information on the number and electronic environment of fluorine atoms in the molecule. The chemical shifts and coupling constants (JHF, JCF) offer additional layers of structural proof.

Substituent-Induced Chemical Shifts (SCS) Analysis

The systematic synthesis of a library of this compound derivatives allows for the study of substituent-induced chemical shifts (SCS). By placing various electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -F, -CF₃, -NO₂) at different positions on the aromatic rings, their impact on the ¹H and ¹³C chemical shifts can be quantified.

This analysis reveals that the electronic effects of substituents are transmitted through the biphenyl system, affecting the chemical shifts of remote protons and carbons. For example, an electron-withdrawing group on one aromatic ring will cause a downfield shift (deshielding) of protons and carbons on both rings, with the magnitude of the shift depending on the position relative to the substituent. These empirical data are valuable for predicting the spectra of new derivatives and for understanding the electronic properties of the core structure.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound systems. The most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the seven-membered lactone ring. This band typically appears in the region of 1720-1740 cm⁻¹ . The exact frequency can be influenced by substituents on the aromatic rings; electron-withdrawing groups tend to increase the frequency, while electron-donating groups may slightly decrease it.

Other characteristic absorptions include:

C-O-C stretch: A strong band for the aryl-alkyl ether linkage is observed around 1250-1280 cm⁻¹ .

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) rings.

Aromatic C-H stretch: Signals appearing above 3000 cm⁻¹ .

Aliphatic C-H stretch: Signals for the methylene group appearing just below 3000 cm⁻¹ .

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS/HREIMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and its analogues. In electron ionization mass spectrometry (EIMS), the parent compound exhibits a strong molecular ion (M⁺) peak corresponding to its molecular weight (m/z 210.06 for C₁₄H₁₀O₂).

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or High-Resolution Electron Ionization Mass Spectrometry (HREIMS), provides highly accurate mass measurements. This allows for the unambiguous determination of the elemental formula of the molecule, distinguishing it from other isomers or compounds with the same nominal mass. For the parent compound, an HRMS measurement would confirm the formula C₁₄H₁₀O₂ by matching the observed mass to the calculated mass (e.g., [M+H]⁺ calculated: 211.0705, found: 211.0703). This technique is essential for confirming the successful synthesis of new derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Properties

Single-Crystal X-ray Diffraction (XRD) Analysis for Solid-State Structures

The compound crystallizes in the orthorhombic space group Pbcn. nih.gov A key feature of the crystal structure is that the molecule possesses a crystallographic twofold axis of symmetry that passes directly through the oxygen atom of the oxepine ring and bisects the C-C bond linking the two phenyl rings. nih.govnih.gov This symmetry results in four molecules per unit cell. nih.gov The crystal structure confirms the connectivity of the atoms and the non-planar nature of the fused ring system. nih.govnih.gov

Crystal Data and Structure Refinement for 3,9-Dibromo-5,7-dihydrodibenzo[c,e]oxepine
ParameterValue
Empirical FormulaC₁₄H₁₀Br₂O
Formula Weight354.04
Temperature291(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP b c n
Unit Cell Dimensionsa = 16.5965 (3) Å b = 10.2476 (6) Å c = 7.2626 (14) Å
Volume1235.2 (2) ų
Z4

Conformational Analysis of the Oxepine Ring System

The single-crystal X-ray diffraction data for 3,9-Dibromo-5,7-dihydrodibenzo[c,e]oxepine provides a definitive analysis of the conformation of the seven-membered oxepine ring in the solid state. nih.govnih.gov The central oxepine ring is not planar; instead, it adopts a distinct boat conformation . nih.govnih.gov

Furthermore, the molecule exhibits a significant twist along the biphenyl axis. The two benzene rings are not coplanar, a common feature in bridged biphenyl systems due to steric hindrance. The dihedral angle between the planes of the two benzene rings is precisely 45.02 (5)°. nih.govnih.gov This twisted conformation is a defining structural characteristic of the dibenzo[c,e]oxepine framework. The general non-planar, or anti-aromatic, character of the parent oxepine ring is known to favor boat conformations. thieme-connect.de This inherent conformational preference, combined with the steric demands of the fused biphenyl unit, results in the observed twisted boat structure for the dibenzo[c,e]oxepine system. nih.govnih.gov

Computational Approaches in Dibenzo C,e Oxepin 5 7h One Research

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intricacies of dibenzo[c,e]oxepin-5(7H)-one and its derivatives. DFT has proven to be a reliable and efficient approach for predicting a wide range of molecular properties.

Geometry Optimization and Prediction of Structural Parameters

A fundamental application of DFT is the optimization of molecular geometries to find the most stable three-dimensional arrangement of atoms. For this compound derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov This information is crucial for understanding the molecule's conformation and steric interactions. The optimized ground-state geometry provides a clear picture of the molecule's shape, which is essential for interpreting its chemical behavior and biological activity. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)

DFT calculations provide valuable information about the electronic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of electron density, or charge distribution, within the molecule can also be mapped, highlighting electron-rich and electron-deficient regions. This analysis helps in understanding the molecule's reactivity towards electrophiles and nucleophiles.

Energetic Parameters and Free Energy Profiles of Reactions

DFT can be used to calculate important energetic parameters, such as the total energy, enthalpy, and Gibbs free energy of this compound and its derivatives. These calculations are instrumental in predicting the thermodynamics and kinetics of chemical reactions involving these compounds. For instance, by calculating the free energy profile of a reaction pathway, researchers can identify the transition states and intermediates, providing a detailed mechanistic understanding. acs.org This capability is particularly useful in studying the synthesis of these compounds and predicting the feasibility of different reaction routes. acs.org

Molecular Docking and Intermolecular Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, docking is extensively used to study how these compounds interact with biological targets, such as proteins and enzymes.

By simulating the binding of this compound derivatives to the active site of a target protein, molecular docking can predict the binding affinity and the specific intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of docking studies can provide valuable insights into the mechanism of action of these compounds and can be used to design new derivatives with improved potency and selectivity. For example, docking studies have been used to investigate the interactions of dibenzo[b,e]oxepine derivatives with topoisomerase I, revealing key binding modes. researchgate.net

Table 1: Molecular Docking Parameters for Selected Compounds

Compound Target Protein Docking Score (kcal/mol) Binding Free Energy (kcal/mol)
Marmesin Not Specified -10.072 -48.73
Cryptolepinone Not Specified Not Specified -43.46
Lecanoric Acid Not Specified Not Specified -29.95
Artemisinin (Reference) Not Specified -5.613 -20.19

This table presents a selection of compounds and their corresponding docking scores and binding free energies from a study, highlighting the favorable interactions of certain molecules compared to a reference drug. researchgate.net

Quantum Chemical Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful experimental technique for determining the absolute configuration of chiral molecules. The assignment of the absolute configuration is often a challenging aspect in the structural elucidation of natural products. nih.gov When experimental ECD spectra are available, quantum chemical calculations can be used to simulate the ECD spectrum for different possible stereoisomers.

The process typically involves first performing a conformational analysis to identify all possible low-energy conformers of the molecule. nih.gov Then, for each conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). The individual spectra are then Boltzmann-averaged to generate a final theoretical ECD spectrum. By comparing the calculated spectrum with the experimental one, the absolute configuration of the chiral compound can be confidently assigned. nih.govbeilstein-journals.org This approach has been successfully applied to various natural products to establish their stereochemistry. nih.gov

Advanced Applications of Dibenzo C,e Oxepin 5 7h One in Chemical Research

As a Synthetic Intermediate for Complex Chemical Scaffolds (e.g., fluorenes, doxepin (B10761459) precursors)

The dibenzo[c,e]oxepin-5(7H)-one framework is recognized as a "privileged core" structure found in a variety of natural products and bioactive molecules. nih.gov This status makes it a valuable synthetic intermediate for accessing more complex and functionally diverse chemical scaffolds. The inherent reactivity of the lactone and the aromatic rings allows for a range of chemical transformations, enabling chemists to build upon this core to generate novel molecular architectures.

While the direct conversion to fluorenes is a theoretical possibility, the dibenzoxepine skeleton is more prominently associated with pharmacologically important molecules. For instance, synthetic strategies targeting medium-ring oxygen heterocycles have demonstrated predictable routes to molecules such as the antidepressant drug doxepin and its metabolite nordoxepin. researchgate.net Methodologies developed for the synthesis of related dibenzoxepine systems showcase a broad substrate scope and high tolerance for various functional groups, underscoring the potential of these intermediates in constructing complex pharmaceutical agents. researchgate.net The strategic placement of functional groups on the this compound core can guide subsequent reactions to create elaborate structures for further chemical and biological evaluation.

In the Development of Tailored Degradable Polymeric Materials

In the quest for a circular polymer economy, the development of polymers that can be degraded back to their monomeric building blocks is of paramount importance. surrey.ac.ukchemrxiv.org Research in this area has heavily utilized a derivative of this compound, its thione analogue, dibenzo[c,e]oxepin-5(7H)-thione (DOT) . This thionolactone has proven to be a highly effective monomer for producing degradable polythioesters through ring-opening polymerization. surrey.ac.ukchemrxiv.org

Two primary methods have been explored:

Atom-Transfer Radical Ring-Opening Copolymerization (ATRP): DOT can be copolymerized with acrylic comonomers using a copper(I) catalyst to produce copolymers with degradable thioester linkages in the polymer backbone. acs.org A notable challenge in this process is the copper-catalyzed dethionation of DOT, which converts it back to its oxo-lactone analogue, this compound, thereby limiting the incorporation of the thioester. acs.org This side reaction can be minimized by using anhydrous polymerization conditions. acs.org

Cationic Ring-Opening Polymerization (CROP): DOT readily undergoes CROP under ambient conditions, without the need for an inert atmosphere or dry solvents. surrey.ac.ukchemrxiv.org This process involves an S–O isomerization and yields polythioesters with tunable molar masses (ranging from 1.3 to 50 kg/mol ) and moderate dispersities (Đ between 1.5 and 2.0). surrey.ac.ukchemrxiv.orgresearchgate.net

The resulting polythioesters can be degraded back to small molecules through various stimuli, including thermal treatment or the introduction of nucleophiles like amines or thiolates. surrey.ac.ukchemrxiv.org The thermal stability of the polymer can be tuned by the choice of initiator used during polymerization, which alters the polymer end-cap and influences its degradation profile. surrey.ac.ukchemrxiv.org

Table 1: Properties of Polythioesters from Cationic Ring-Opening Polymerization of DOT
InitiatorMolar Mass (kg/mol)Dispersity (Đ)Degradation ConditionsDegradation Product
Boron trifluoride (BF₃·Et₂O)1.3–501.5–2.0Thermal (140°C), Amines, Thiolatesdibenzo[c,e]thiepine-5(7H)-one (DTO)
Methyl triflate (MeOTf)1.3–501.5–2.0Thermal (140°C), Amines, Thiolatesdibenzo[c,e]thiepine-5(7H)-one (DTO)

Exploration in Optoelectronic Materials Research (e.g., photoluminescence, electro-luminescence devices, nonlinear optics)

The application of this compound and its direct derivatives in the field of optoelectronic materials is a more nascent area of investigation. While the broader class of dibenzoxepines, particularly the dibenzo[b,f]oxepine isomer, has been explored for properties relevant to photopharmacology and the development of molecular photoswitches, specific data on the photoluminescent, electroluminescent, or nonlinear optical properties of the this compound scaffold are not widely reported. mdpi.com

The rigid, conjugated structure of the dibenzoxepine core suggests a potential for interesting photophysical properties. However, detailed studies characterizing these properties, such as quantum yield, emission spectra, and charge-transport capabilities, which are essential for applications in devices like organic light-emitting diodes (OLEDs) or for nonlinear optics, remain to be thoroughly conducted for this specific isomer. Future research may focus on functionalizing the aromatic rings of the this compound scaffold with electron-donating or electron-withdrawing groups to tune its electronic energy levels and explore its potential in this domain.

As a Versatile Scaffold for the Design of Structurally Diverse Compounds for Chemical Biology Research

The dibenzoxepine framework is a cornerstone in medicinal chemistry and serves as a versatile scaffold for designing structurally diverse compounds for chemical biology research. nih.gov The value of this scaffold is underscored by the wide range of biological activities exhibited by its derivatives. mdpi.comnih.gov Although many well-known examples belong to the dibenzo[b,f]oxepine isomeric class, the shared tricyclic core highlights the immense potential of the this compound structure as a starting point for creating novel bioactive agents.

The dibenzoxepine scaffold is a key component in molecules with activities including:

Antidepressant and anxiolytic properties. nih.govmdpi.com

Antipsychotic activity. nih.gov

Anti-inflammatory effects. mdpi.com

Anticancer and antitumor properties. mdpi.com

Antimycobacterial activity. mdpi.com

Researchers utilize this scaffold to synthesize libraries of hybrid molecules, which are then screened for a wide array of biological activities, such as antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net The ability to readily modify the core structure allows for the systematic exploration of structure-activity relationships, aiding in the development of compounds with improved potency and selectivity for specific biological targets, such as tubulin in anticancer therapy. nih.gov The development of photo-responsive dibenzoxepine derivatives for use in photopharmacology further illustrates the scaffold's versatility, enabling light-based control over biological activity. mdpi.comnih.gov

Table 2: Biological Activities Associated with the General Dibenzoxepine Scaffold
Biological ActivityTherapeutic AreaReference
Antidepressant / AnxiolyticNeuroscience nih.govmdpi.com
AntipsychoticNeuroscience nih.gov
Anti-inflammatoryImmunology mdpi.com
Anticancer / AntitumorOncology mdpi.com
AntimycobacterialInfectious Disease mdpi.com
AntioxidantGeneral Health researchgate.net

Future Research Directions and Outlook

Innovation in Green and Sustainable Synthetic Methodologies for the Dibenzo[c,e]oxepin-5(7H)-one Core

Future research will increasingly prioritize the development of green and sustainable methods for constructing the this compound core. The focus will be on improving atom economy, reducing waste, and utilizing environmentally benign reagents and solvents. A key area of innovation lies in the advancement of C-H activation strategies, which circumvent the need for pre-functionalized starting materials.

Building upon existing rhodium-catalyzed methodologies that achieve double C-H activation, future work will likely explore the use of more abundant and less toxic earth-abundant metal catalysts, such as iron, copper, or nickel. nih.gov The goal is to develop catalytic systems that can operate under milder conditions, potentially in aqueous media, to further enhance the environmental credentials of the synthesis.

ParameterCurrent MethodologiesFuture Green Innovations
Catalyst Rhodium(III) nih.govEarth-abundant metals (e.g., Ni, Fe, Cu)
Starting Materials Benzyl (B1604629) thioethers, Aryl carboxylic acids nih.govSimpler, less pre-functionalized substrates
Key Transformation Double C-H Activation nih.govEnergy-efficient C-H functionalization
Solvents Organic SolventsAqueous media, bio-based solvents
Efficiency One-step synthesis nih.govHigher yields, lower catalyst loading

Discovery of Novel Mechanistic Pathways and Catalytic Systems for Transformations

The discovery of new mechanistic pathways and catalytic systems is crucial for expanding the synthetic utility of this compound. While rhodium-catalyzed cross-coupling reactions have proven effective, there is considerable room for exploring alternative catalytic cycles that offer different selectivity or functional group tolerance. nih.gov

A promising avenue of research involves nickel-catalyzed transformations. For instance, nickel-catalyzed reductive-Heck reactions have been developed for analogous dibenzo[b,e]oxepine systems, and similar strategies could be adapted for the [c,e] isomer. researchgate.net Future studies will focus on elucidating the intricate mechanisms of these reactions, often with the aid of computational methods like Density Functional Theory (DFT), to understand transition states and reaction intermediates. researchgate.net This deeper mechanistic understanding will enable the rational design of more efficient and selective catalysts. The development of asymmetric catalytic systems to produce enantiomerically pure this compound derivatives also represents a significant and challenging future direction.

Development of High-Throughput Derivatization Strategies for Diversification

To fully explore the potential of the this compound scaffold, particularly in drug discovery and materials science, high-throughput synthesis methods are essential. These strategies will enable the rapid generation of large libraries of derivatives for screening.

Future research will adapt existing robust reactions, such as the one-step rhodium-catalyzed synthesis, for automated or parallel synthesis platforms. nih.gov This involves optimizing reaction conditions to be compatible with a wide range of substrates bearing diverse functional groups. The development of solid-phase synthesis routes, where the this compound core is attached to a resin, could also facilitate purification and the rapid addition of peripheral diversity elements. The goal is to create efficient workflows for Structure-Activity Relationship (SAR) studies and the discovery of new functional molecules.

Integration of Advanced Computational Modeling for Predictive Chemical Design

Advanced computational modeling is set to become an indispensable tool in the study of this compound and its derivatives. Density Functional Theory (DFT) calculations are already being used to validate proposed reaction mechanisms for the synthesis of related heterocyclic systems. researchgate.netmdpi.com

In the future, the application of computational chemistry will expand significantly:

Predictive Reaction Design: Quantum mechanical calculations will be used to predict the feasibility and selectivity of new synthetic transformations, guiding experimental efforts and reducing trial-and-error.

Property Prediction: Computational models will predict the physicochemical, electronic, and optical properties of novel derivatives, aiding in the design of new materials. For example, DFT can be used to calculate the HOMO-LUMO gap of derivatives to assess their potential in electronic applications. mdpi.com

Virtual Screening: Molecular docking and dynamics simulations will be employed to predict the binding affinity of this compound derivatives to biological targets, accelerating the drug discovery process. mdpi.com

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Elucidating reaction mechanisms, calculating electronic properties (HOMO/LUMO), analyzing molecular geometries. researchgate.netmdpi.com
Molecular Docking Predicting binding modes and affinities of derivatives to protein targets. mdpi.com
Molecular Dynamics (MD) Simulating the dynamic behavior of derivatives in complex environments (e.g., with biological macromolecules).
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict the biological activity of new derivatives based on their structure.

Exploration of Novel Material Science Applications

While much of the focus on this compound has been related to its presence in bioactive molecules, a significant future direction is its application in materials science. A particularly innovative area is the use of its thione analogue, dibenzo[c,e]oxepine-5(7H)-thione (DOT), as a monomer for ring-opening polymerization. chemrxiv.orgacs.org

This research has shown that DOT can undergo cationic ring-opening polymerization (CROP) to produce polythioesters. chemrxiv.orgsurrey.ac.uk These polymers are of great interest because they are degradable, offering a pathway toward a circular polymer economy. chemrxiv.org Future research will likely focus on:

Copolymerization: Incorporating DOT with other monomers to create copolymers with tailored properties, such as degradable pressure-sensitive adhesives or bottlebrush polymers. acs.orgdntb.gov.ua

Controlling Degradability: Investigating how the choice of initiator and the resulting polymer end-caps influence the thermal stability and degradation profile of the polythioesters. chemrxiv.orgsurrey.ac.uk For example, a boron trifluoride-initiated polymer shows significantly less thermal decomposition compared to a methyl triflate-initiated one. chemrxiv.org

Expanding Polymer Architectures: Utilizing techniques like Atom Transfer Radical Polymerization (ATRP) in combination with DOT to create complex polymer architectures with precisely placed degradable thioester linkages. acs.org

This emerging application in polymer chemistry highlights the versatility of the dibenzo[c,e]oxepin core and opens up new avenues for the development of sustainable and functional materials.

Q & A

Q. How is computational chemistry applied to predict reaction outcomes for this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates transition states and activation barriers for key steps like C–H activation or lactone ring-opening. Molecular docking studies predict ADH enzyme-substrate interactions in biocatalytic routes . Machine learning models trained on reaction databases (e.g., USPTO) can forecast optimal conditions for new derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.